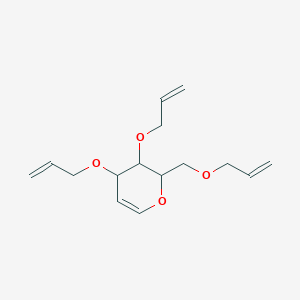
3,4,6-Tri-O-allyl-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-allyl-D-glucal is a carbohydrate derivative with the molecular formula C15H22O4. It is a notable compound in the field of synthetic carbohydrate chemistry due to its unique molecular structure, which allows it to participate in various chemical reactions. This compound has shown promise in research and development for cancer and diabetes treatments due to its ability to interact with specific cellular pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,6-Tri-O-allyl-D-glucal can be synthesized through several methods. One common approach involves the use of allyl bromide and D-glucal in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The allylation process results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tri-O-allyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives .
Applications De Recherche Scientifique
3,4,6-Tri-O-allyl-D-glucal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Research has shown its potential in cancer and diabetes treatments due to its ability to modulate specific cellular pathways.
Industry: It is utilized in the production of oligosaccharides and other carbohydrate-based materials.
Mécanisme D'action
The mechanism of action of 3,4,6-Tri-O-allyl-D-glucal involves its interaction with cellular pathways. Its unique molecular structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth and the regulation of glucose metabolism, making it a promising candidate for cancer and diabetes treatments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another derivative of D-glucal, used in the synthesis of oligosaccharides.
3,4,6-Tri-O-benzyl-D-glucal: Utilized in glycobiology research for the synthesis of glycosides.
Uniqueness
3,4,6-Tri-O-allyl-D-glucal is unique due to its allyl groups, which provide distinct reactivity compared to acetyl or benzyl derivatives. This unique reactivity allows for different chemical transformations and applications, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-protein interactions.
Propriétés
Formule moléculaire |
C15H22O4 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2 |
Clé InChI |
GMXNBEFAYKHZCQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



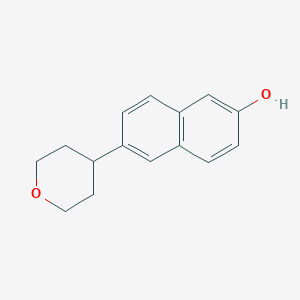
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
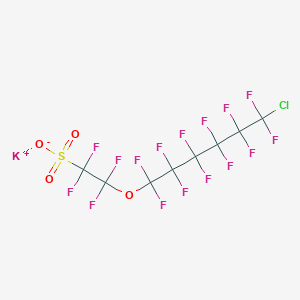

![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
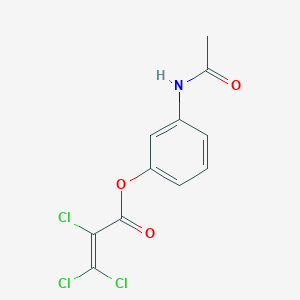




![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
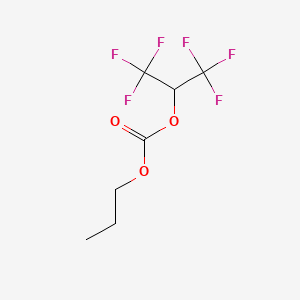
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
